Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester structure
96568-04-6 structure
商品名:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
CAS番号:96568-04-6
MF:C10H8Cl2FNO3
メガワット:280.079824447632
MDL:MFCD00799535
CID:61853
PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
    • Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate
    • Ethyl 2,6-dichloro-5-fluornicotinoylacetate
    • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
    • Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate
    • Ethyl 2,6-Dichloro-5-Fluoro
    • Nicotinylacetate
    • Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate
    • Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
    • 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
    • Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
    • (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester
    • 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester
    • Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
    • Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate
    • ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate
    • PubChem10944
    • C10H8Cl2FNO3
    • DSSTox_CID_29338
    • DSSTox_RID_83454
    • DSSTox_GSID_49379
    • Ethyl2,6-dichloro-5-fluorop
    • Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)
    • Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate
    • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate
    • Ethyl 2,6-dichloro-5-fluoro-
    • Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate
    • AC-7742
    • Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate
    • 96568-04-6
    • CHEMBL3185319
    • DTXSID4049379
    • Tox21_202905
    • E0811
    • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
    • CAS-96568-04-6
    • Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;
    • Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
    • DTXCID1029338
    • MFCD00799535
    • CS-0059185
    • Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate
    • SY050796
    • Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate
    • Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%
    • A-oxo-3-pyridinepropionate
    • AS-9195
    • J-520797
    • BP-12689
    • SCHEMBL1389163
    • AKOS015838712
    • NCGC00260451-01
    • Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate
    • ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate
    • MDL: MFCD00799535
    • インチ: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
    • InChIKey: IEUHWNLWVMLHHC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

計算された属性

  • せいみつぶんしりょう: 293.00200
  • どういたいしつりょう: 278.987
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 56.3
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.4602 (estimate)
  • ゆうかいてん: 66.0 to 72.0 deg-C
  • ふってん: 363.4±37.0℃ at 760 mmHg
  • フラッシュポイント: 165.4 °C
  • 屈折率: 1.524
  • PSA: 56.26000
  • LogP: 2.59230
  • ようかいせい: 水に溶けない

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester セキュリティ情報

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129825-100g
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
96568-04-6 97%
100g
¥751.00 2024-04-23
eNovation Chemicals LLC
D711308-25g
Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
96568-04-6 97%
25g
$300 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129825-10g
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
96568-04-6 97%
10g
¥61.00 2024-04-23
Apollo Scientific
PC3939-25g
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
96568-04-6 97%
25g
£20.00 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0811-5G
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
96568-04-6 >98.0%(T)
5g
¥50.00 2024-04-15
eNovation Chemicals LLC
D379487-500g
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
96568-04-6 98%
500g
$470 2024-05-24
Matrix Scientific
088974-5g
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
96568-04-6
5g
$63.00 2023-09-08
TRC
D434200-50g
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
96568-04-6
50g
$333.00 2023-05-18
TRC
D434200-100g
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
96568-04-6
100g
$620.00 2023-05-18
Apollo Scientific
PC3939-5g
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
96568-04-6 97%
5g
£15.00 2025-02-21

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Ethyl acetate ;  0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C
1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < 20 °C
リファレンス
Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
Qiu, Jiping; Gao, Zhongliang; Zhou, Yanfeng, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Pyridine Solvents: Ethanol
リファレンス
An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate
Urban, Frank J.; Moore, Bernard S.; Spargo, Peter L., Organic Preparations and Procedures International, 1997, 29(2), 231-234

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C
リファレンス
An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics.
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -5 °C; -5 °C → -50 °C
1.2 Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents
, United States, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Zinc Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 1.5 h, reflux; 2.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  rt; 2 h, rt
リファレンス
Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate
Liu, Qiaoyun; Chen, Wenhua; Guo, Liang, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Synthetic Routes 6

はんのうじょうけん
1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 90 °C
リファレンス
A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles
, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 - 10 °C
1.4 Catalysts: Sulfuric acid Solvents: Ethanol ,  Water ;  20 - 30 °C; 2 - 3 h, 20 - 30 °C
リファレンス
Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate
, China, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Ethyl acetate
1.2 -
リファレンス
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  5 h, reflux
リファレンス
Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety
Huang, Ju; Wang, Minghua; Wang, Bin; Wu, Zhaoyang; Liu, Mingliang; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ,  Zinc Solvents: Tetrahydrofuran ;  10 min, reflux
1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C; 5 °C → rt; 1 h, rt
リファレンス
Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step
Choi, Bo Seung; Chang, Jay Hyok; Choi, Hyeong-wook; Kim, Young Keun; Lee, Ki Kon; et al, Organic Process Research & Development, 2005, 9(3), 311-313

Synthetic Routes 11

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ;  10 h, reflux
リファレンス
Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate
Chen, Lei; Gao, Zhongliang; Liu, Yan; Zhu, Qiufeng, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Synthetic Routes 12

はんのうじょうけん
1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux; reflux → rt
リファレンス
Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate
Lee, Jae Hoon; Choi, Bo Seung; Chang, Jay Hyok; Kim, Sam Sik; Shin, Hyunik, Organic Process Research & Development, 2007, 11(6), 1062-1064

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application
, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

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